molecular formula C12H19ClN2O B1422872 Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride CAS No. 1311313-57-1

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B1422872
CAS No.: 1311313-57-1
M. Wt: 242.74 g/mol
InChI Key: YQLHVQLUQZXLBN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and evolution of morpholine chemistry. Morpholine itself was first identified and characterized by Ludwig Knorr in the late nineteenth century, who initially mistakenly believed it to be a component of morphine's structure, leading to its nomenclature. This early misidentification demonstrates the complexity of heterocyclic chemistry understanding during that period, yet it established the foundation for subsequent morpholine research that would span more than a century.

The development of morpholine derivatives like this compound emerged from the recognition that morpholine-containing compounds possessed unique physicochemical properties suitable for pharmaceutical applications. The compound represents a modern synthetic achievement in heterocyclic chemistry, developed through contemporary organic synthesis methodologies that allow for precise structural modifications of the morpholine core. While specific historical records of this particular compound's initial synthesis are not extensively documented in the available literature, its development likely occurred within the last few decades as part of systematic exploration of morpholine-based chemical scaffolds for drug discovery purposes.

The evolution of morpholine chemistry has been particularly influenced by industrial developments in morpholine production, which shifted from early laboratory-scale preparations to efficient industrial processes involving dehydration of diethanolamine with concentrated sulfuric acid, or alternatively through reactions of bis(2-chloroethyl)ether with ammonia. These advances in morpholine accessibility facilitated the development of complex derivatives such as this compound, where multiple synthetic steps could be economically justified for research and potential commercial applications.

Structural Classification and Nomenclature

This compound exhibits a complex molecular architecture that places it within multiple chemical classification systems. The compound possesses the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 daltons. Its structure incorporates a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, connected to a benzene ring system that bears a methanamine substituent.

Property Value
Molecular Formula C₁₂H₁₉ClN₂O
Molecular Weight 242.75 Da
Chemical Abstracts Service Number 1311313-57-1
MDL Number MFCD18483208
SMILES Notation CNCC1=CC=CC=C1N2CCOCC2.[H]Cl

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the structural features: "methyl" indicating the N-methyl substitution, "2-(morpholin-4-yl)phenyl" describing the morpholine ring attachment to the ortho position of the phenyl ring, "methyl" referring to the methylene bridge, and "amine hydrochloride" indicating the primary amine functionality and its salt form.

Structurally, the compound belongs to the tertiary amine classification due to the presence of three carbon-containing groups attached to the nitrogen atom. The morpholine moiety contributes a saturated six-membered ring containing one nitrogen and one oxygen atom in a 1,4-relationship, which provides the molecule with distinctive conformational and electronic properties. The benzyl group attachment creates an extended aromatic system that influences the compound's lipophilicity and potential binding interactions with biological targets.

The hydrochloride salt formation represents a common pharmaceutical practice for improving the handling characteristics and stability of amine-containing compounds. This protonation state enhances aqueous solubility while maintaining the structural integrity of the organic framework, making the compound suitable for various research applications requiring dissolution in polar solvents.

Relevance in Organic and Medicinal Chemistry

This compound demonstrates significant relevance in contemporary medicinal chemistry research, primarily due to the established importance of morpholine-containing scaffolds in drug discovery. Morpholine derivatives have emerged as the ninth most common heterocycle in new small-molecule drugs approved by the Food and Drug Administration during 2013-2023, highlighting their pharmaceutical significance.

Research Application Area Relevance Description
Central Nervous System Drug Discovery Morpholine scaffolds provide optimal brain permeability characteristics
Synthetic Chemistry Building block for complex molecular architectures
Structure-Activity Relationship Studies Model compound for investigating morpholine substitution patterns
Pharmaceutical Development Lead compound optimization platform

The compound's structural features align with established principles of central nervous system drug design, where morpholine rings have demonstrated exceptional utility due to their well-balanced lipophilic-hydrophilic profile and reduced pKa values. The presence of a weak basic nitrogen at the opposite position of the oxygen atom provides the ring with a pKa value similar to blood pH, thereby enhancing solubility and brain permeability characteristics that are crucial for neurologically active compounds.

In organic synthesis, this compound serves as a valuable intermediate for constructing more complex molecular architectures. The compound's reactive sites include the secondary amine nitrogen within the morpholine ring and the primary amine functionality, both of which can undergo further chemical modifications through established synthetic methodologies. These structural features enable systematic structure-activity relationship studies where researchers can investigate the effects of various substitution patterns on biological activity.

The compound's relevance extends to the broader field of heterocyclic chemistry, where morpholine-containing molecules have demonstrated utility in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. The morpholine ring's flexible conformation, resulting from equilibrium between chair-like and skew-boat topologies, provides optimal features for directing molecular appendages into appropriate spatial arrangements for target protein binding. This conformational flexibility, combined with the ring's ability to form hydrogen bonds through its oxygen atom and establish hydrophobic interactions through its electron-deficient carbon framework, makes compounds like this compound valuable tools for medicinal chemistry research.

Furthermore, the compound represents an important example of how traditional organic chemistry principles can be applied to create novel molecular entities with potential therapeutic applications. Its availability from multiple commercial sources indicates sustained research interest and suggests ongoing investigations into its biological properties and synthetic utility.

Properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;/h2-5,13H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHVQLUQZXLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-57-1
Record name methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
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Preparation Methods

General Synthetic Approach

The synthesis generally involves the formation of the methyl-(2-morpholin-4-yl-benzyl)-amine intermediate, followed by conversion to its hydrochloride salt. The key step is the formation of the carbon-nitrogen bond linking the morpholine-substituted phenyl ring to the methylamine group.

  • Step 1: Synthesis of Methyl-(2-morpholin-4-yl-benzyl)-amine

    This intermediate is typically prepared via nucleophilic substitution or reductive amination methods involving the corresponding benzyl halide or aldehyde derivatives substituted with a morpholine ring.

  • Step 2: Formation of Hydrochloride Salt

    The free amine is reacted with hydrochloric acid (HCl) to form the hydrochloride salt, improving the compound’s solubility and stability for further applications.

Specific Synthetic Techniques

Although detailed synthetic protocols for this exact compound are limited in public literature, insights can be drawn from related compounds and general organic synthesis principles:

  • Reductive Amination:

    The reaction of 2-(morpholin-4-yl)benzaldehyde with methylamine under reductive conditions (e.g., using sodium cyanoborohydride or hydrogenation catalysts) can yield methyl-(2-morpholin-4-yl-benzyl)-amine. This method is favored for its selectivity and mild reaction conditions.

  • Palladium-Catalyzed Cross-Coupling:

    Some analogues are synthesized using palladium-catalyzed carbon-nitrogen bond formation (Buchwald-Hartwig amination), where an aryl halide bearing the morpholine substituent is coupled with methylamine. This method allows for high yields and purity.

  • Hydrogenation Catalysis:

    For morpholine-containing intermediates, catalytic hydrogenation in aqueous media with palladium on activated carbon is employed to reduce nitro or other precursor groups to amines, which can then be methylated or converted to the target compound.

Reaction Conditions and Catalysts

  • Catalysts: Palladium on activated carbon is commonly used for hydrogenation steps.
  • Solvents: Water or water-miscible solvents (methanol, ethanol, isopropanol) are preferred for hydrogenation and reductive amination.
  • Temperature and Pressure: Hydrogenation reactions typically occur between 50–150 °C and under hydrogen pressures of 5–10 bar.
  • Reaction Time: Approximately 1.5 to 2 hours for hydrogenation steps.

Isolation and Purification

  • After synthesis, the reaction mixture is filtered to remove catalysts and inorganic residues.
  • The product is isolated by phase separation and concentration, often using organic solvents such as ethyl acetate.
  • The hydrochloride salt is obtained by treatment with HCl, followed by crystallization or precipitation and drying.

Data Table Summarizing Preparation Parameters

Preparation Step Conditions/Details Notes
Formation of methyl-(2-morpholin-4-yl-benzyl)-amine Reductive amination or palladium-catalyzed coupling; solvents: methanol, ethanol; catalysts: Pd/C or Pd complexes Requires controlled temperature and inert atmosphere
Hydrogenation of nitro precursors Pd/C catalyst, aqueous medium, 50–150 °C, 5–10 bar H2 pressure, 1.5–2 hours Efficient reduction to amine intermediates
Conversion to hydrochloride salt Reaction with HCl in suitable solvent, crystallization Enhances solubility and stability
Purification Filtration, phase separation with ethyl acetate, drying Removes catalyst and impurities

Research Findings and Notes

  • The use of palladium catalysts in aqueous media is advantageous for environmental and operational safety.
  • The morpholine ring's presence requires mild conditions to avoid ring opening or degradation.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to better handling and solubility.
  • Related compounds synthesized via similar methods have shown promising biological activities, justifying the interest in efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Neurodegenerative Disease Treatment

One of the primary applications of Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that compounds similar to this one can rectify the metabolism of amyloid protein precursors, which are implicated in the formation of amyloid plaques—a hallmark of Alzheimer's disease. The compound has been shown to be effective in preventing or treating diseases associated with amyloid plaque formation and dysfunctions in amyloid precursor protein (APP) metabolism .

Case Studies and Research Findings

  • Alzheimer's Disease : A study highlighted that compounds targeting APP metabolism could significantly impact Alzheimer's progression by reducing amyloid plaque accumulation. This compound belongs to a class of heterocyclic compounds that demonstrate potential therapeutic effects against such neurodegenerative disorders .
  • Multi-Drug Therapy for COVID-19 : Recent research has explored the use of various compounds, including derivatives of this compound, in multi-drug therapies aimed at combating COVID-19. The study focused on synergistic effects that could enhance treatment efficacy against viral infections by targeting multiple pathways simultaneously .

Versatile Organic Buffer

This compound is also recognized for its utility as an organic buffer in biological and biochemical applications. Its ability to maintain stable pH levels makes it valuable in experimental setups where pH fluctuations could affect the outcome of biochemical reactions. This versatility is particularly beneficial in laboratories conducting various biological assays and chemical syntheses .

Comparative Data Table

Application AreaDescriptionKey Findings
Neurodegenerative DiseasesTreatment for Alzheimer's disease by rectifying APP metabolismEffective against amyloid plaque formation; potential for other neurodegenerative conditions
COVID-19 TreatmentPart of multi-drug therapies targeting viral pathwaysEnhances treatment efficacy through synergistic effects on multiple targets
Organic BufferMaintains stable pH levels in biochemical experimentsUseful in laboratory settings for various assays and syntheses

Mechanism of Action

The mechanism of action of Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The morpholine ring and phenyl group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with key analogs based on molecular features and available

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CCS [M+H]⁺ (Ų) Purity (%)
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride C₁₂H₁₈ClN₂O 244.74 Benzyl-morpholine, methylamine, hydrochloride 172.5 N/A
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride C₁₃H₂₂Cl₂N₃O 271.79 Pyridine ring, ethyl linker, dihydrochloride Not reported N/A
[(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride C₁₅H₂₆Cl₂N₂O₃ 353.29 Dimethoxyphenyl, ethyl linker Not reported 95
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride C₁₄H₁₄BrCl₂NO 367.08 Halogenated phenoxy group Not reported N/A
Key Observations:

Morpholine Derivatives: All compounds feature a morpholine moiety, which is known to enhance solubility and modulate pharmacokinetic properties.

Aromatic Substitutions: The pyridine analog () may exhibit altered binding affinity due to nitrogen atom inclusion.

Molecular Weight and Complexity :

  • The dimethoxyphenyl analog () has a higher molecular weight (353.29 vs. 244.74), likely increasing lipophilicity and membrane permeability.

Biological Activity

Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride, with the chemical formula C₁₂H₁₉ClN₂O and CAS number 1311313-57-1, is a compound characterized by a morpholine ring attached to a phenyl group. This unique structure suggests potential biological activities that merit further investigation, particularly in pharmacological applications.

Structural Characteristics

The compound features:

  • Morpholine Ring : Known for its ability to participate in hydrogen bonding, which can influence biological interactions.
  • Phenyl Group : Contributes to π-π interactions, enhancing binding properties to various biological targets.
  • Hydrochloride Salt Form : Improves solubility, facilitating its use in biological assays.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₂H₁₉ClN₂O
Molecular Weight242.75 g/mol
LogP1.42
Polar Surface Area25 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Biological Activity

Preliminary studies indicate that this compound may exhibit a range of biological activities:

  • Receptor Binding : The compound is hypothesized to act as a ligand for various receptors, potentially influencing neurotransmission and other physiological processes.
  • Enzyme Interaction : Investigations into its binding affinity to enzymes could reveal its role in metabolic pathways or therapeutic targets.

Case Studies and Research Findings

Recent studies have explored the compound's interaction with specific biological targets:

  • Antiviral Activity : In silico docking studies suggest that this compound may inhibit protein-protein interactions critical for viral replication, particularly in the context of COVID-19 research. The binding affinity to the S-protein:ACE2 complex indicates potential as an antiviral agent .
  • Neuropharmacological Potential : Given the structural similarities with other bioactive amines, there is speculation about its effects on neurotransmitter systems, which could be explored through animal models or cellular assays .

The mechanism of action remains largely unexplored; however, the presence of functional groups suggests several possible pathways:

  • Inhibition of Enzymatic Activity : The morpholine moiety might influence the inhibition of enzymes involved in neurotransmission or inflammation.
  • Modulation of Receptor Activity : The compound may alter receptor conformation or binding dynamics, impacting downstream signaling pathways.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound:

  • In Vitro Studies : Conduct assays to assess cytotoxicity, receptor binding affinity, and enzyme inhibition.
  • In Vivo Studies : Evaluate pharmacokinetics and therapeutic efficacy in relevant animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigate how modifications to the structure impact biological activity and selectivity.

Q & A

Basic: What are the key synthetic steps for preparing Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride?

Answer:
The synthesis typically involves three stages:

Amination/alkylation : Reacting 2-(morpholin-4-yl)benzyl chloride with methylamine under basic conditions (e.g., NaH or K₂CO₃) to form the secondary amine.

Salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or methanol) to precipitate the hydrochloride salt.

Purification : Recrystallization or column chromatography to achieve ≥95% purity.
Key challenges include controlling regioselectivity during alkylation and minimizing residual solvents in the final product. For analogous protocols, see morpholine-based syntheses in patents .

Advanced: How can catalytic systems be optimized for the amination step?

Answer:
Nickel-catalyzed cross-coupling (e.g., NiCl₂·glyme complexes) offers improved efficiency for aryl chloride amination. Critical parameters include:

  • Catalyst loading : 2–5 mol% Ni(II) with 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride as a ligand .
  • Solvent selection : 2-methyltetrahydrofuran enhances reaction rates compared to THF.
  • Base compatibility : Sodium tert-butoxide outperforms weaker bases like K₃PO₄.
    Monitor reaction progress via TLC or LCMS (e.g., [M+H]+ ion detection). For scalability, ensure inert atmosphere and controlled temperature (80–100°C) .

Basic: What analytical techniques confirm structural identity and purity?

Answer:

  • X-ray crystallography : Resolve stereochemistry using ORTEP-III for 3D structure visualization (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : Key signals include δ 2.4–3.2 ppm (morpholine protons) and δ 3.7 ppm (N-CH₂-Ar).
  • LCMS/HPLC : Confirm molecular ion ([M+H]+) and retention time (e.g., 1.43 min under SMD-TFA05 conditions for related compounds) .
  • Elemental analysis : Verify Cl⁻ content (theoretical ~12.5% for hydrochloride salt).

Advanced: How to resolve discrepancies between NMR and LCMS data?

Answer:
Conflicts often arise from:

  • Impurity co-elution : Use orthogonal methods (e.g., HPLC with UV/ELS detection) and spike with reference standards (e.g., EP impurity guidelines ).
  • Solvent artifacts : Ensure complete solvent removal (e.g., lyophilization) before NMR.
  • Tautomerism : Perform variable-temperature NMR or DFT calculations to assess dynamic equilibria.
    Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .

Basic: What impurities are common, and how are they quantified?

Answer:
Typical impurities include:

  • Unreacted starting materials : 2-(morpholin-4-yl)benzyl chloride (detected via GC-MS).
  • By-products : N-methylated morpholine derivatives (monitor via HPLC with C18 columns).
  • Degradants : Hydrolyzed amine under acidic conditions.
    Quantify using validated HPLC methods with ≤0.1% limits for individual impurities (EP guidelines) .

Advanced: How to design toxicity studies for SVHC-classified analogs?

Answer:
For reproductive toxicity assessment (per REACH SVHC criteria ):

In vitro assays : Use zebrafish embryos or mammalian cell lines (e.g., H9c2 cardiomyocytes) to screen developmental toxicity.

Dose-response studies : Administer 0.1–100 mg/kg in rodent models (OECD 414 guidelines).

Metabolite profiling : Identify toxicokinetic pathways via LC-HRMS.
Implement engineering controls (e.g., fume hoods) and PPE (gloves, respirators) during handling.

Basic: How is hydrochloride salt formation optimized?

Answer:

  • Acid stoichiometry : Use 1.1–1.2 equivalents of HCl to avoid excess acid.
  • Solvent system : Ethanol/water (9:1) enhances crystallization efficiency.
  • Temperature control : Slow cooling (0.5°C/min) yields larger, purer crystals.
    Characterize salt stability via DSC/TGA to confirm hydrate-free form .

Advanced: What computational methods support receptor-binding studies?

Answer:

  • Molecular docking : Use AutoDock Vina with morpholine as a pharmacophore to predict binding affinity for GPCRs (e.g., serotonin receptors).
  • MD simulations : GROMACS for assessing conformational stability in lipid bilayers.
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data from analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
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Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride

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